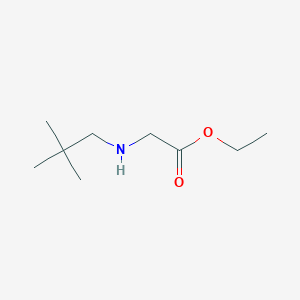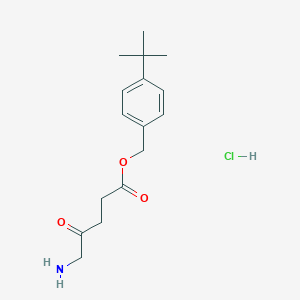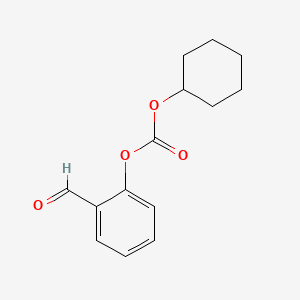
cyclohexyl (2-formylphenyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cyclohexyl (2-formylphenyl) carbonate is an organic compound that features a benzaldehyde core with a cyclohexyloxycarbonyl-oxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl (2-formylphenyl) carbonate typically involves the reaction of benzaldehyde with cyclohexyloxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
cyclohexyl (2-formylphenyl) carbonate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 2-(Cyclohexyloxycarbonyl-oxy)benzoic acid.
Reduction: 2-(Cyclohexyloxycarbonyl-oxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Aplicaciones Científicas De Investigación
cyclohexyl (2-formylphenyl) carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of cyclohexyl (2-formylphenyl) carbonate depends on its specific applicationThis interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: The parent compound, which lacks the cyclohexyloxycarbonyl-oxy substituent.
2-(Methoxycarbonyl-oxy)benzaldehyde: Similar structure but with a methoxy group instead of a cyclohexyloxy group.
2-(Ethoxycarbonyl-oxy)benzaldehyde: Similar structure but with an ethoxy group instead of a cyclohexyloxy group.
Uniqueness
cyclohexyl (2-formylphenyl) carbonate is unique due to the presence of the cyclohexyloxycarbonyl-oxy group, which can impart different steric and electronic properties compared to its analogs. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C14H16O4 |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
cyclohexyl (2-formylphenyl) carbonate |
InChI |
InChI=1S/C14H16O4/c15-10-11-6-4-5-9-13(11)18-14(16)17-12-7-2-1-3-8-12/h4-6,9-10,12H,1-3,7-8H2 |
Clave InChI |
ZXOWJQUMFFIKIQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC(=O)OC2=CC=CC=C2C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(2,3-Dimethyl-6-nitrophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B8632246.png)
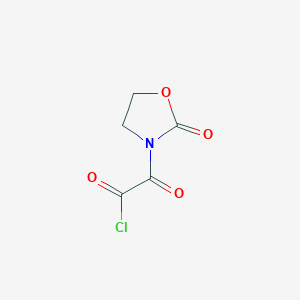
![4-Chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-acetic acid ethyl ester](/img/structure/B8632266.png)
![2-{[(3,4-Dimethylphenyl)sulfanyl]methyl}pentanedioic acid](/img/structure/B8632269.png)
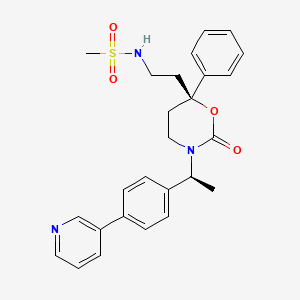
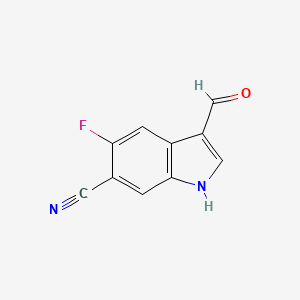
![(2R)-2-({Formyl[(phenylmethyl)oxy]amino}methyl)hexanoic acid](/img/structure/B8632295.png)
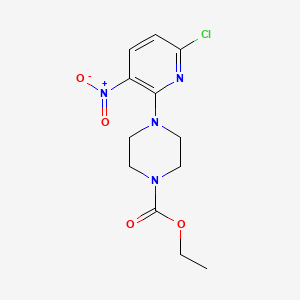

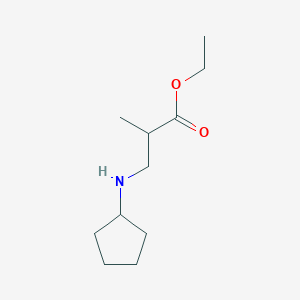
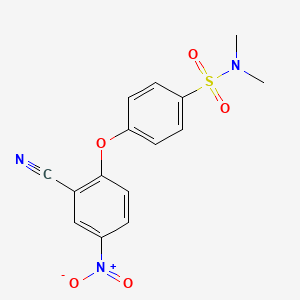
![Methyl 8-cyano-2-[(2,2-diethoxyethyl)sulfanyl]octanoate](/img/structure/B8632341.png)
